molecular formula C31H44O2 B12689803 1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene CAS No. 64885-17-2

1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene

Cat. No.: B12689803
CAS No.: 64885-17-2
M. Wt: 448.7 g/mol
InChI Key: LIVJGTZWANWYLL-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene is a copolymer widely used in various industrial applications. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in different formulations. It is commonly used in the production of plastics, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, (1,1-dimethylethyl)ethenylbenzene, and ethenylbenzene, are mixed in specific ratios and subjected to polymerization in the presence of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or ethyl acetate at elevated temperatures ranging from 60°C to 80°C .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired molecular weight and polymer properties. After polymerization, the product is purified by removing unreacted monomers and solvents through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions. The conditions vary depending on the desired substitution.

    Cross-linking: Cross-linking agents like divinylbenzene or ethylene glycol dimethacrylate are used.

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves the interaction of its polymer chains with various molecular targets. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength. The chemical resistance is due to the stability of the polymer backbone, which resists degradation by chemicals and environmental factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene is unique due to the presence of the (1,1-dimethylethyl)ethenylbenzene component, which imparts specific mechanical and chemical properties. This makes it suitable for applications requiring high-performance materials with enhanced durability and resistance .

Properties

CAS No.

64885-17-2

Molecular Formula

C31H44O2

Molecular Weight

448.7 g/mol

IUPAC Name

1-tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene

InChI

InChI=1S/C12H16.C11H20O2.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;6,10H,3-5,7-9H2,1-2H3;2-7H,1H2

InChI Key

LIVJGTZWANWYLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1

Related CAS

64885-17-2

Origin of Product

United States

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